DICHLOROMETHYL N-BUTYL ETHER

描述

Thematic Overview and Research Significance of Dichloromethyl N-Butyl Ether

This compound (DCBE) is a significant compound primarily utilized as a reagent in organic synthesis. Its principal role is in formylation reactions, which are fundamental processes for introducing a formyl group (-CHO) onto a molecule, a crucial step in the synthesis of many aldehydes.

The research significance of DCBE stems largely from its utility as a safer and more practical alternative to its lower alkyl chain counterpart, dichloromethyl methyl ether (DCME). jst.go.jp While both compounds can be used in Rieche formylation—a method to formylate electron-rich aromatic rings in the presence of a Lewis acid like titanium tetrachloride (TiCl4) or aluminum chloride (AlCl3)—DCBE presents distinct advantages, particularly for industrial and large-scale applications. jst.go.jpcalpaclab.com Its higher boiling point and the development of safer synthetic routes have made it an attractive option for the synthesis of pharmaceutical and agrochemical intermediates. jst.go.jpacs.org

A notable application of this compound is in the formylation of fluorine-containing aromatic compounds. jst.go.jp For instance, it has been successfully used in the synthesis of fluorinated benzaldehydes, which are important building blocks in medicinal chemistry. acs.org Research has demonstrated that this compound, along with its propyl analogue, can effectively formylate fluorine-containing anisoles to produce the corresponding aldehydes in good yields. jst.go.jp

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5312-73-2 sigmaaldrich.com |

| Molecular Formula | C5H10Cl2O sigmaaldrich.com |

| Molecular Weight | 157.04 g/mol nih.gov |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 50°C at 11 mmHg alfa-chemistry.com |

| Density | 1.11 g/mL alfa-chemistry.com |

| IUPAC Name | 1-(dichloromethoxy)butane sigmaaldrich.com |

Historical Context and Evolution of Research on Dichloromethyl Alkyl Ethers

The study of dichloromethyl alkyl ethers is intrinsically linked to the development of formylation reactions in organic chemistry. Historically, dichloromethyl methyl ether (DCME) was the more commonly used reagent in this class. Early methods for its preparation were often hazardous, involving the chlorination of chlorodimethyl ether or the reaction of methyl formate (B1220265) with phosphorus pentachloride. orgsyn.org These methods not only employed toxic reagents but could also produce highly carcinogenic byproducts like bis(chloromethyl) ether. orgsyn.org

The Rieche formylation, developed in the mid-20th century, became a prominent method for using dichloromethyl methyl ether to introduce aldehyde functionalities onto aromatic compounds. calpaclab.com This reaction involves the electrophilic substitution of an aromatic ring with the dichloromethyl methyl ether, activated by a Lewis acid, followed by hydrolysis to yield the aldehyde. cymitquimica.com

The evolution of research in this area has been driven by the need for safer and more efficient synthetic methods. Concerns over the volatility and the hazardous nature of the reagents and byproducts associated with dichloromethyl methyl ether spurred investigations into higher alkyl chain analogues. This led to the development of more convenient and safer preparations for dichloromethyl alkyl ethers, including this compound. A significant advancement has been the synthesis from alkyl formates and oxalyl chloride in the presence of a catalytic amount of N-methylformanilide, a method that avoids the use of highly toxic reagents and is applicable to large-scale synthesis. researchgate.netconsensus.app

Current Research Challenges and Emerging Paradigms for this compound

While this compound offers advantages over its methyl counterpart, research in this area is not without its challenges. A primary challenge lies in optimizing reaction conditions to be more environmentally benign and atom-economical. The use of strong Lewis acids, often in stoichiometric amounts, can lead to waste generation and difficulties in product purification.

Another challenge is the substrate scope and regioselectivity of formylation reactions. While effective for electron-rich aromatics, the formylation of less reactive or complex substrates using this compound can be less efficient. jst.go.jp For instance, the reaction of fluorobenzene (B45895) with this compound does not proceed, whereas it does with the more reactive dichloromethyl methyl ether. jst.go.jp This highlights a trade-off between reactivity and safety that researchers continue to navigate.

An emerging paradigm in the field is the development of catalytic and more sustainable synthetic methodologies. The move away from hazardous reagents like phosphorus pentachloride towards safer protocols like the use of oxalyl chloride represents a significant shift. researchgate.netconsensus.app Future research is likely to focus on the development of recyclable catalysts for formylation reactions and the expansion of the synthetic utility of this compound beyond formylation. The development of environmentally benign and scalable preparations for reagents like dichloromethyl propyl and butyl ethers is a key area of focus, aiming to provide safer synthetic equivalents for broader applications in organic synthesis. acs.org

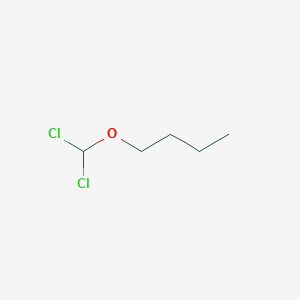

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(dichloromethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O/c1-2-3-4-8-5(6)7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVHBNABFJZWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401497 | |

| Record name | Butyl Dichloromethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5312-73-2 | |

| Record name | Butyl Dichloromethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl Dichloromethyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dichloromethyl N Butyl Ether

Direct Synthesis Approaches for Dichloromethyl Alkyl Ethers

The direct formation of dichloromethyl alkyl ethers, including the n-butyl variant, is a primary focus of synthetic research in this area. These methods typically involve the reaction of a suitable precursor with a chlorinating agent.

Synthesis via Alkyl Formates and Acyl Chlorides (e.g., Oxalyl Chloride)

A prominent and efficient method for the synthesis of dichloromethyl alkyl ethers involves the reaction of alkyl formates with acyl chlorides, such as oxalyl chloride. researchgate.netjst.go.jp This approach is favored for its operational simplicity and the use of less hazardous reagents compared to traditional methods. researchgate.net

A key development in this area is the use of a catalytic amount of N-methylformanilide (NMF). researchgate.netjst.go.jp The reaction proceeds by treating an alkyl formate (B1220265), in this case, n-butyl formate, with oxalyl chloride in the presence of the NMF catalyst. researchgate.net This method has been successfully applied to the synthesis of various dichloromethyl alkyl ethers (C1-C4). researchgate.net The use of N,N-dimethylformamide (DMF) as a catalyst has been found to be unsuitable for this transformation. researchgate.net

The general reaction is as follows: n-Butyl Formate + Oxalyl Chloride --(N-methylformanilide catalyst)--> Dichloromethyl n-Butyl Ether + CO + CO₂ + HCl

This method is advantageous as it avoids the use of highly toxic reagents like phosgene (B1210022) or phosphorus pentachloride. jst.go.jp

Table 1: Synthesis of this compound via n-Butyl Formate and Oxalyl Chloride

| Reactant 1 | Reactant 2 | Catalyst | Key Advantages |

|---|---|---|---|

| n-Butyl Formate | Oxalyl Chloride | N-Methylformanilide (NMF) | Simple procedure, avoids harmful reagents, applicable to large-scale synthesis. researchgate.net |

Comparative Analysis of Synthetic Routes for this compound Analogs

While the alkyl formate and oxalyl chloride method is highly effective, other routes for synthesizing dichloromethyl alkyl ether analogs exist, providing a basis for comparison.

One classical method involves the treatment of an alkyl formate with phosphorus pentachloride (PCl₅). For instance, dichloromethyl methyl ether can be synthesized by reacting methyl formate with PCl₅. researchgate.net This reaction, however, often requires careful temperature control and handling of corrosive and hazardous materials.

Another approach utilizes phosgene or its derivatives (diphosgene, triphosgene) in reaction with alkyl formates. google.com A patent describes the synthesis of 1,1-dichloromethyl methyl ether and 1,1-dichloromethyl ethyl ether by reacting the corresponding alkyl formate with phosgene, diphosgene, triphosgene, or oxalyl chloride in the presence of catalysts like phosphine (B1218219) oxides or formamides. google.com The reaction temperatures for this process range from 40 to 100°C. google.com While effective, the high toxicity of phosgene is a significant drawback.

The development of methods using oxalyl chloride and NMF catalyst represents a significant improvement in terms of safety and practicality over these more traditional and hazardous approaches. researchgate.netjst.go.jp Dichloromethyl propyl and dichloromethyl butyl ethers are considered safer synthetic equivalents to the more volatile dichloromethyl methyl ether. researchgate.net

Table 2: Comparative Overview of Synthesis Routes for Dichloromethyl Alkyl Ethers

| Method | Reagents | Catalyst | Noteworthy Aspects |

|---|---|---|---|

| From Alkyl Formate | Alkyl Formate, Oxalyl Chloride | N-Methylformanilide | Considered a safer and more practical method. researchgate.netjst.go.jp |

| From Alkyl Formate | Alkyl Formate, Phosphorus Pentachloride | None mentioned | A classical but more hazardous route. researchgate.net |

| From Alkyl Formate | Alkyl Formate, Phosgene/Diphosgene/Triphosgene | Phosphine oxides, Formamides | Effective but involves highly toxic reagents. google.com |

Precursor Synthesis and Functional Group Introduction in this compound Formation

The synthesis of this compound inherently involves the formation of the dichloromethyl group and the ether linkage. The strategies to achieve this can be viewed from the perspective of introducing these functionalities.

Strategies for Introducing Dichloromethyl Moieties

The introduction of the dichloromethyl group is a critical step. In the context of the direct synthesis from n-butyl formate, the dichloromethyl moiety is formed in situ from the reaction with oxalyl chloride. The carbonyl carbon of the formate is transformed into the dichloromethyl carbon.

Alternative strategies for introducing a dichloromethyl group into a molecule, though not directly applied to n-butanol to form the ether in a single step, include the deoxygenative chlorination of aldehydes. researchgate.net This involves converting an aldehyde to a geminal dichloride using reagents like dichloromethyl methyl ether and a Lewis acid such as titanium tetrachloride (TiCl₄). researchgate.net While this is a method for creating a dichloromethyl group, it is not a direct route to this compound from butanal.

Ethereal Linkage Formation Techniques

The formation of the ether linkage in this compound is intrinsic to the direct synthesis methods discussed. The reaction between n-butyl formate and the chlorinating agent simultaneously forms the C-O-C bond characteristic of an ether.

General etherification techniques, such as the Williamson ether synthesis, involve the reaction of an alkoxide with a haloalkane. In principle, one could envision a reaction between sodium butoxide and dichloromethoxymethane, though this specific application is not prominently detailed in the reviewed literature for the synthesis of this compound. The direct synthesis from n-butyl formate appears to be the more straightforward and documented approach.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include reaction temperature, catalyst loading, and reaction time.

For the synthesis of dichloromethyl alkyl ethers from alkyl formates and oxalyl chloride, the reaction temperature is a significant factor. A patented process for similar ethers suggests a temperature range of 40-100°C. google.com For the synthesis of dichloromethyl methyl ether, a preferred range of 60-90°C is noted. google.com Specific optimization for the n-butyl derivative would likely fall within a similar range, requiring empirical determination for the highest yield.

The catalyst concentration is another critical parameter. The patent for the phosgene-based synthesis suggests a catalyst amount between 5 and 50 mol% relative to the formate, with a preference for 10 to 40 mol%. google.com In the synthesis using oxalyl chloride, N-methylformanilide is used in catalytic amounts, implying a lower, more efficient loading is possible. researchgate.netjst.go.jp

Reaction time also plays a vital role. In a procedure involving oxalyl chloride for a different transformation, a reaction mixture was stirred at 90°C for 24 hours. orgsyn.org For the synthesis of tert-butyl ethyl fumarate, a reaction time of 3 hours at room temperature was sufficient after the initial addition of reagents. orgsyn.org The optimal reaction time for this compound synthesis would need to be determined experimentally to ensure complete conversion without promoting side reactions or product decomposition.

While specific yield data for the optimized synthesis of this compound is not extensively published, the methods described are generally reported to be efficient. researchgate.netjst.go.jp For example, the synthesis of tert-butyl ethyl fumarate, which shares some procedural similarities, achieved yields of 76-81%. orgsyn.org It is reasonable to expect that with careful optimization of the aforementioned parameters, high yields of this compound can be achieved.

Considerations of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through several routes, with some being significantly more aligned with the principles of green chemistry than others. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.edumlsu.ac.innih.gov Key considerations include atom economy, the nature of reagents and solvents, and energy efficiency.

A notable method for the preparation of dichloromethyl alkyl ethers, including the n-butyl variant, involves the reaction of the corresponding alkyl formate with oxalyl chloride in the presence of a catalytic amount of N-methylformanilide. researchgate.net This method is presented as a simpler and more environmentally conscious alternative to traditional methods that employ more hazardous reagents. researchgate.netconsensus.app

Another established, albeit less green, method for synthesizing dichloromethyl ethers involves the treatment of an alkyl formate with phosphorus pentachloride. wikipedia.orgorgsyn.org A third potential, though less common, approach is the direct chlorination of n-butyl formate. rsc.orgrsc.orgresearchgate.net

The following table provides a comparative overview of these synthetic methodologies.

Table 1: Comparative Analysis of Synthetic Routes to this compound

| Synthetic Route | Reactants | Reagents/Catalysts | Reaction Conditions | Key Byproducts | Reference |

| From n-Butyl Formate and Oxalyl Chloride | n-Butyl Formate, Oxalyl Chloride | N-Methylformanilide (catalytic) | Not specified in detail, but presented as a simple experimental procedure. | Carbon Monoxide, Carbon Dioxide, Hydrogen Chloride | researchgate.net |

| From n-Butyl Formate and Phosphorus Pentachloride (Analogous to Methyl Ether Synthesis) | n-Butyl Formate, Phosphorus Pentachloride | Phosphorus Oxychloride (as a suspension medium) | Cooling (10-20°C during addition), then stirring at <30°C. | Phosphorus Oxychloride | orgsyn.org |

| Gas-Phase Chlorination of n-Butyl Formate | n-Butyl Formate, Chlorine | - | Gas phase, elevated temperatures (e.g., 40-150°C). | Hydrogen Chloride, various chlorinated byproducts | rsc.orgrsc.org |

A critical aspect of evaluating the "greenness" of a synthesis is its atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. mlsu.ac.inum-palembang.ac.id Reactions with high atom economy are preferred as they generate less waste.

The synthesis from n-butyl formate and oxalyl chloride, while appearing safer, may have a lower atom economy due to the generation of gaseous byproducts (CO and CO2). In contrast, the reaction with phosphorus pentachloride, despite its hazardous nature, could theoretically have a higher atom economy if the phosphorus oxychloride byproduct can be recycled or repurposed. orgsyn.org

The choice of solvents also plays a crucial role in the environmental impact of a synthesis. While some syntheses may be performed neat, the use of solvents for reactions and purification is common. The principles of green chemistry encourage the use of safer solvents or the elimination of solvents altogether. acs.orgsigmaaldrich.com For instance, replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental footprint of the process. sigmaaldrich.com

Furthermore, the energy requirements for each synthetic route should be considered. mit.edu Reactions that can be conducted at or near ambient temperature and pressure are more energy-efficient and thus more sustainable. The method utilizing oxalyl chloride is suggested to be a simple procedure, which may imply milder conditions compared to the gas-phase chlorination that requires elevated temperatures. researchgate.netrsc.org

The following table provides a qualitative assessment of the different synthetic routes based on key green chemistry principles.

Table 2: Green Chemistry Assessment of this compound Synthesis Routes

| Green Chemistry Principle | From n-Butyl Formate and Oxalyl Chloride | From n-Butyl Formate and Phosphorus Pentachloride | Gas-Phase Chlorination of n-Butyl Formate |

| Atom Economy | Moderate | Potentially High (if byproduct is recycled) | Low (due to H and Cl forming HCl) |

| Use of Less Hazardous Reagents | High (avoids PCl5 and phosgene analogs) | Low (uses hazardous PCl5) | Moderate (uses toxic chlorine gas) |

| Safer Solvents and Auxiliaries | Can potentially be performed with greener solvents or neat. | Often requires inert, non-aqueous solvents. | Solvent-free (gas phase), but requires specialized equipment. |

| Energy Efficiency | Likely high (simple procedure suggests mild conditions). | Moderate (requires cooling and stirring). | Low (requires high temperatures for gas-phase reaction). |

| Waste Prevention | Moderate (gaseous byproducts). | Low (generates significant phosphorus-containing waste if not recycled). | Moderate (generates HCl and potential for various chlorinated byproducts). |

Chemical Reactivity and Mechanistic Pathways of Dichloromethyl N Butyl Ether

Electrophilic Reactivity of the Dichloromethyl Group

The dichloromethyl group in dichloromethyl n-butyl ether is the primary site of electrophilic reactivity. The presence of two electron-withdrawing chlorine atoms renders the central carbon atom highly electrophilic, making it susceptible to attack by nucleophiles. This property is harnessed in several important synthetic transformations.

This compound, along with other dichloromethyl alkyl ethers, serves as a potent formylating agent for aromatic compounds. jst.go.jpnih.gov This process, known as the Rieche formylation, provides a powerful method for the synthesis of aromatic aldehydes, which are key intermediates in the production of pharmaceuticals and agrochemicals. jst.go.jpresearchgate.net The reaction involves the electrophilic substitution of an aromatic proton with a formyl group equivalent (CHO). This compound is considered an attractive alternative to dichloromethyl methyl ether for industrial applications due to its higher boiling point and safer handling properties, as it is prepared from less volatile precursors. jst.go.jp

The formylation of aromatic rings using this compound proceeds via a Friedel-Crafts-type mechanism. commonorganicchemistry.comgoogle.com In this reaction, a Lewis acid catalyst activates the dichloromethyl ether, generating a highly electrophilic species that attacks the electron-rich aromatic ring. commonorganicchemistry.com The initial product is a dichloromethylated aromatic intermediate, which is then hydrolyzed to yield the corresponding aromatic aldehyde. smolecule.com

This method is particularly effective for the formylation of electron-rich aromatic systems, such as fluorine-containing anisoles and phenols. jst.go.jpmdma.ch For instance, this compound has been successfully used to formylate various fluorine-containing anisole (B1667542) derivatives, producing the desired benzaldehydes in good yields. jst.go.jp However, when reacting with fluorine-containing phenols, the reaction yields aryl formates through O-formylation rather than the expected salicylaldehyde (B1680747) derivatives from C-formylation. jst.go.jpnih.gov

The choice of Lewis acid catalyst is crucial for the success and selectivity of the formylation reaction. Common Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄) are all effective in promoting the reaction, though their efficacy can be dependent on the specific aromatic substrate. jst.go.jpcommonorganicchemistry.com

The Lewis acid coordinates to the ether oxygen atom, which increases the electrophilicity of the dichloromethyl carbon, thereby facilitating the attack by the aromatic ring. mdma.ch In the case of substrates containing other Lewis basic sites, like phenols or methoxy (B1213986) groups, the catalyst can also coordinate to these groups. This secondary coordination can influence the regioselectivity of the formylation, directing the substitution to a specific position on the aromatic ring. mdma.ch For example, in the formylation of 3,5-dimethoxyphenol (B141022) using dichloromethyl methyl ether and TiCl₄, the coordination of titanium to the phenol (B47542) and a methoxy group favors formylation at the 2-position. mdma.ch

A study on the formylation of fluorine-containing anisoles demonstrated the effectiveness of various Lewis acids with this compound. The table below summarizes representative findings from this research.

| Aromatic Substrate | Dichloromethyl Alkyl Ether | Lewis Acid | Product | Yield (%) |

| 4-(Trifluoromethoxy)anisole | n-Butyl | TiCl₄ | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | 76 |

| 4-(Trifluoromethoxy)anisole | n-Butyl | FeCl₃ | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | 81 |

| 4-Fluoroanisole | n-Butyl | TiCl₄ | 5-Fluoro-2-methoxybenzaldehyde | 77 |

| 4-Methylanisole | n-Butyl | AlCl₃ | 2-Methoxy-5-methylbenzaldehyde | 85 |

This table is generated based on data reported in the study on the formylation of fluorine-containing aromatics with dichloromethyl alkyl ethers. jst.go.jp

Dichloromethyl alkyl ethers, in combination with a Lewis acid like TiCl₄, can act as a highly efficient system for the deoxygenative chlorination of aldehydes and alcohols. researchgate.netresearchgate.net This reaction converts carbonyl and hydroxyl groups into geminal dichlorides (from aldehydes) and alkyl chlorides (from alcohols), respectively, often in excellent yields. researchgate.netresearchgate.net The proposed mechanism involves the activation of the alcohol or aldehyde by the Lewis acid, followed by nucleophilic attack from the ether and subsequent chlorine transfer. This methodology provides an effective route for synthesizing chlorinated compounds under relatively mild conditions. researchgate.net

This compound as a Formylating Agent in Aromatic Systems

Nucleophilic Substitution Reactions Involving the Ether Linkage

While the primary reactivity center of this compound is the electrophilic dichloromethyl carbon, the ether linkage can also undergo nucleophilic substitution, albeit under more forcing conditions. Ethers are generally stable, but their C-O bond can be cleaved by strong reagents.

Reactions with strong acids or certain reagents like phosphorus pentachloride (PCl₅) can lead to the cleavage of the ether bond. scribd.com For example, the reaction of ethers with PCl₅ typically yields alkyl chlorides. scribd.com Similarly, strong nucleophiles may attack one of the alpha-carbons of the ether linkage. A study involving the reaction of n-butyllithium with dichloromethyl methyl ether has been reported, indicating the reactivity of strong organometallic nucleophiles with this class of compounds, although the primary focus was not on ether linkage cleavage. acs.org In general, nucleophilic substitution at the sp³-hybridized carbon of the butyl group is a plausible but less commonly exploited reaction pathway compared to the electrophilic reactions at the dichloromethyl carbon.

Mechanisms of Peroxide Formation in this compound and Related Ethers

Like many ethers, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light. scribd.com The mechanism of peroxide formation is a free-radical chain reaction. youtube.com The process is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (an α-hydrogen). youtube.compearson.com

The structure of this compound has α-hydrogens on the butyl chain, making it prone to this reaction. The key steps in the mechanism are:

Initiation: A radical initiator (X•), which can be formed by light or heat, abstracts an α-hydrogen from the butyl group to form a carbon-centered radical. pearson.com

Propagation: The resulting ether radical reacts with atmospheric oxygen (O₂) to form a peroxy radical. youtube.com This peroxy radical can then abstract an α-hydrogen from another ether molecule, forming a hydroperoxide and generating a new ether radical, which continues the chain reaction. youtube.com

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. pearson.com

The accumulation of these hydroperoxides and peroxides in ether solvents is a significant safety hazard, as they can detonate upon heating or mechanical shock.

Applications of Dichloromethyl N Butyl Ether in Advanced Organic Synthesis

Role as a Reagent in Carbon-Carbon Bond Formation

The primary application of dichloromethyl alkyl ethers in carbon-carbon bond formation is through the formylation of aromatic compounds. jst.go.jporgsyn.org This reaction introduces a formyl group (-CHO) onto an aromatic ring, a fundamental transformation in organic synthesis.

Dichloromethyl n-butyl ether can be used for the formylation of certain aromatic compounds, particularly fluorine-containing anisoles, to produce the corresponding aldehydes in good yields. jst.go.jpnih.govjst.go.jp The reaction is typically mediated by a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the dichloromethyl ether for electrophilic attack on the aromatic ring. orgsyn.orgresearchgate.net The general mechanism involves the formation of a dichloromethoxonium ion, which acts as the electrophile. Subsequent hydrolysis of the resulting intermediate yields the aromatic aldehyde.

Research has shown that dichloromethyl propyl and butyl ethers are effective for the formylation of fluorine-containing aromatics that also possess methoxy (B1213986) or methyl groups. jst.go.jp However, when applied to fluorine-containing phenols, these reagents lead to O-formylation products instead of the expected salicylaldehyde (B1680747) derivatives. jst.go.jpnih.gov The use of dichloromethyl butyl ether can be advantageous over dichloromethyl methyl ether, which is derived from the more volatile methyl formate (B1220265). jst.go.jp

Table 1: Comparison of Dichloromethyl Alkyl Ethers in Formylation

| Reagent | Substrate Example | Product Type | Key Observation | Reference |

| This compound | Fluorine-containing anisoles | Aromatic aldehydes | Good yields | jst.go.jp |

| This compound | Fluorine-containing phenols | Aryl formates | O-formylation occurs | jst.go.jpnih.gov |

| Dichloromethyl methyl ether | Mesitylene | Mesitaldehyde | General method for aromatic aldehydes | orgsyn.org |

| Dichloromethyl methyl ether | Electron-rich aromatics | Aromatic aldehydes | Mediated by TiCl₄ | researchgate.net |

Application as a Building Block for the Synthesis of Complex Molecules

By serving as a formylating agent, this compound can be a key building block in the synthesis of more complex molecules where an aldehyde functionality is a crucial intermediate. Aromatic aldehydes are versatile precursors that can be transformed into a wide array of other functional groups and structural motifs. For example, they can undergo oxidation to carboxylic acids, reduction to alcohols, and can participate in various carbon-carbon bond-forming reactions such as the Wittig, aldol, and Grignard reactions.

While direct examples of the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not documented, its role in creating key aldehyde intermediates can be extrapolated. The synthesis of various benzaldehyde (B42025) motifs is a powerful tool in organic assembly. jst.go.jp

Utilization in the Introduction of Specific Functional Groups

The primary functional group introduced by this compound is the formyl group (-CHO) onto aromatic rings. jst.go.jp This process is a direct method for producing aromatic aldehydes, which are important in many areas of chemical synthesis. acs.orgresearchgate.net

Beyond direct formylation, the reactivity of the dichloromethyl group suggests potential for other transformations, although these are not specifically documented for the n-butyl ether derivative. The two chlorine atoms on the same carbon atom make it a precursor to other functionalities via nucleophilic substitution reactions.

Potential for Protecting Group Chemistry (by analogy to chloromethyl methyl ether)

By analogy to the widely used chloromethyl methyl ether (MOM-Cl), this compound could potentially be used in protecting group chemistry, although this application is not established in the literature. wikipedia.org Chloromethyl methyl ether is used to introduce the methoxymethyl (MOM) protecting group for alcohols. wikipedia.orguwindsor.ca The MOM group is stable under a variety of conditions but can be removed by acid. libretexts.org

One could envision a scenario where this compound reacts with an alcohol to form a butoxymethyl acetal. However, the presence of two chlorine atoms would likely lead to different reactivity compared to MOM-Cl. It is possible that one chlorine atom could be displaced by the alcohol, and the second could be subsequently removed or transformed. This area remains speculative without direct experimental evidence. The related benzyloxymethyl (BOM) group is also a common protecting group for alcohols. researchgate.net

Spectroscopic and Structural Elucidation of Dichloromethyl N Butyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the connectivity between adjacent protons. For Dichloromethyl n-Butyl Ether (CH₃CH₂CH₂CH₂OCHCl₂), the spectrum is predicted to show distinct signals for the protons in the n-butyl group and the single proton on the dichloromethyl group.

The n-butyl group would present four sets of signals:

A triplet for the terminal methyl (CH₃) protons, coupled to the adjacent two methylene (B1212753) protons.

A sextet (or multiplet) for the internal methylene (CH₂-CH₃) protons, coupled to the three methyl protons on one side and two methylene protons on the other.

A quintet (or multiplet) for the next methylene (CH₂-CH₂O) protons, coupled to two sets of methylene protons.

A triplet for the methylene protons directly attached to the ether oxygen (CH₂-O), coupled to the adjacent two methylene protons.

A singlet for the dichloromethyl proton (-OCHCl₂), which has no adjacent protons to couple with. This signal is expected to be significantly downfield due to the deshielding effect of the two chlorine atoms and the oxygen atom.

The integration of these peaks would correspond to a 3:2:2:2:1 ratio, confirming the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ -CH₂-CH₂-CH₂-O- | ~0.9 | Triplet (t) | 3H |

| CH₃-CH₂ -CH₂-CH₂-O- | ~1.4 | Sextet | 2H |

| CH₃-CH₂-CH₂ -CH₂-O- | ~1.6 | Quintet | 2H |

| CH₃-CH₂-CH₂-CH₂ -O- | ~3.7 | Triplet (t) | 2H |

| -O-CH Cl₂ | ~6.5 | Singlet (s) | 1H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., methyl, methylene, carbonyl, etc.). pitt.edumdpi.com In the ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

The chemical shifts are influenced by the electronegativity of the atoms attached to the carbons. The carbon of the dichloromethyl group (-OCHCl₂) is expected to be the most deshielded (furthest downfield) due to the strong electron-withdrawing effects of both the oxygen and the two chlorine atoms. The carbons of the n-butyl chain will appear at characteristic positions for an aliphatic ether.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ -CH₂-CH₂-CH₂-O- | ~14 |

| CH₃-CH₂ -CH₂-CH₂-O- | ~19 |

| CH₃-CH₂-CH₂ -CH₂-O- | ~31 |

| CH₃-CH₂-CH₂-CH₂ -O- | ~70 |

| -O-C HCl₂ | ~95-105 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. chemguide.co.ukkemdikbud.go.id

For this compound (C₅H₁₀Cl₂O), the molecular weight is 157.04 g/mol , and the monoisotopic mass is 156.0108703 Da. nih.gov The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of ethers in a mass spectrometer is typically dominated by cleavage of the carbon-carbon bond alpha to the oxygen atom and cleavage of the carbon-oxygen bond. libretexts.org

Predicted fragmentation pathways include:

Alpha-cleavage: Loss of a propyl radical (•CH₂CH₂CH₃) from the molecular ion to form an ion at m/z 115.

C-O bond cleavage: Cleavage of the n-butyl group to form a butyl cation [CH₃(CH₂)₃]⁺ at m/z 57.

C-O bond cleavage: Cleavage to form a dichloromethoxide fragment [OCHCl₂]⁺, though this may be less stable.

McLafferty-type rearrangement is also possible, leading to smaller fragments.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 156/158/160 | [C₅H₁₀Cl₂O]⁺ | Molecular Ion (M⁺) |

| 115/117 | [C₂H₄ClO]⁺ | Alpha-cleavage (loss of •C₃H₇) |

| 57 | [C₄H₉]⁺ | C-O bond cleavage (butyl cation) |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. wiley.com This technique is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-O, and C-Cl bonds. uobabylon.edu.iqresearchgate.net

Key expected absorptions include:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the n-butyl group.

C-O stretching: A strong, prominent band in the 1000-1300 cm⁻¹ region, which is characteristic of the C-O-C ether linkage. uobabylon.edu.iq For aliphatic ethers, this peak is typically found around 1120 cm⁻¹. uobabylon.edu.iq

C-H bending: Absorptions in the 1375-1470 cm⁻¹ region corresponding to the bending vibrations of the CH₂ and CH₃ groups.

C-Cl stretching: Strong to medium absorptions in the 600-800 cm⁻¹ region, characteristic of the carbon-chlorine bonds.

The absence of a broad band around 3200-3600 cm⁻¹ (O-H stretch) and a strong band around 1700 cm⁻¹ (C=O stretch) would confirm the absence of alcohol and carbonyl functionalities, respectively.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2850-3000 | C-H stretch | Alkyl (n-butyl) |

| 1375-1470 | C-H bend | Alkyl (n-butyl) |

| 1000-1300 | C-O stretch | Ether |

| 600-800 | C-Cl stretch | Alkyl Halide |

Advanced Spectroscopic Techniques for Detailed Characterization

While ¹H NMR, ¹³C NMR, MS, and IR provide the fundamental structural data, advanced spectroscopic techniques can offer more detailed insights and unambiguous assignments. univ-lille1.fr For a molecule like this compound, these could include:

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

COSY would definitively establish the proton-proton coupling relationships within the n-butyl chain.

HSQC would correlate each proton signal directly with its attached carbon signal, confirming the assignments made in the 1D spectra.

HMBC would show correlations between protons and carbons that are two or three bonds away, confirming the connectivity between the n-butyl group and the dichloromethyl group via the ether oxygen.

High-Resolution Mass Spectrometry (HRMS): This technique can determine the elemental composition of the molecule and its fragments with very high accuracy, confirming the molecular formula C₅H₁₀Cl₂O. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique would first separate the compound from any impurities before providing its mass spectrum for identification. cdc.govjournalsarjnp.com

These advanced methods, while not always necessary for simple structures, provide an additional layer of certainty and are crucial in the characterization of more complex molecules or mixtures. researchgate.net

Theoretical and Computational Investigations of Dichloromethyl N Butyl Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into molecular properties at the electronic level. wavefun.com These methods can elucidate the electronic structure, molecular geometry, and reactivity of compounds like dichloromethyl n-butyl ether.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. arxiv.org DFT calculations can be used to optimize the molecular geometry of this compound, predict its vibrational frequencies (infrared spectra), and determine various electronic properties. mpg.de

Key applications of DFT for a molecule like this compound would include:

Geometric Optimization: Determining the lowest energy three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: Computing the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. wavefun.com These properties are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Thermodynamic Properties: Estimating thermodynamic quantities such as enthalpy of formation, entropy, and Gibbs free energy. researchgate.net

Reactivity Descriptors: Calculating indices that help rationalize chemical reactivity. For instance, in a study on diphenethylamines, DFT was used to calculate electronic structures and relate them to receptor binding affinity. researchgate.net Similarly, for this compound, DFT could predict regions of high or low electron density, indicating likely centers of reaction.

While specific DFT data for this compound is limited, studies on related ether compounds demonstrate the utility of this approach for understanding intermolecular interactions and structural properties. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to observe molecular behavior. mdpi.com This technique is invaluable for studying the conformational landscape of flexible molecules like this compound and its interactions with other molecules, such as solvents. brunel.ac.ukgalaxyproject.org

An MD simulation for this compound would involve:

Conformational Sampling: The n-butyl chain allows for significant conformational flexibility. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov By simulating the system at various temperatures, one can observe conformational changes, such as chair-chair interconversions in cyclic systems or rotations around single bonds in acyclic chains. nih.gov

Solvent Effects: By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, dichloromethane), MD can model how intermolecular forces, such as hydrogen bonds and van der Waals interactions, influence its structure and dynamics. mdpi.commdpi.com

Thermodynamic Properties: From the simulation trajectory, one can calculate various thermodynamic and structural properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. Enhanced sampling techniques, such as metadynamics or replica-exchange MD, can be used to more efficiently overcome energy barriers and explore the conformational space. mdpi.com

Computational Modeling for Mechanistic Insights into Reactions

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and rationalizing reactivity and selectivity. mdpi.comrowan.edu For this compound, computational modeling could provide critical insights into its potential chemical transformations.

For example, a computational study on the synthesis of di-n-butyl ether from 1-butanol (B46404) investigated the reaction routes, transition states, and energy changes for both the main ether-forming reaction and the side olefin-forming reaction. sciepub.com This type of analysis would be directly applicable to understanding the synthesis and potential side reactions in the production of this compound.

Furthermore, DFT calculations have been used to model complex reaction mechanisms, such as the "halogen dance" reaction, by mapping out the potential energy surface, including intermediates and transition states. whiterose.ac.uk The reaction of this compound with nucleophiles, bases, or Lewis acids could be similarly modeled. For instance, DFT could be used to investigate the mechanism of ether cleavage by reagents like boron tribromide, a reaction that has been studied computationally for aryl methyl ethers. researchgate.net

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity or physical properties. nih.govacs.orgacs.org Computational approaches are central to modern SAR, allowing for the prediction of activity and the rational design of new molecules.

For this compound, computational SAR studies could involve:

Descriptor Calculation: The first step is to calculate a set of molecular descriptors that quantify various aspects of the molecule's structure and electronic properties. These can include steric, electronic, and thermodynamic parameters.

QSAR Model Building: Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate these descriptors with an observed activity.

Quantum-Chemical Descriptors: A promising approach involves using descriptors derived from quantum chemical calculations. For example, the Linear Solvation Energy Relationship (LSER) model can be reformulated using descriptors derived from COSMO-type (Conductor-like Screening Model) calculations. researchgate.netmdpi.com These QC-LSER descriptors, such as hydrogen-bond acidity (Ah) and basicity (Bh), quantify a molecule's capacity for specific interactions. mdpi.com

Table 2: QC-LSER Molecular Descriptors for Structurally Related Ethers This table provides examples of computationally derived descriptors for ethers that are structurally related to this compound. These descriptors quantify different types of intermolecular interactions.

Data from DFT/TZPVD-Fine level calculations. mdpi.com Ap and Ah relate to hydrogen-bond donor capacity; Bp and Bh relate to hydrogen-bond acceptor capacity.

By calculating such descriptors for this compound and comparing them to a series of compounds with known properties, a QSAR model could be developed to predict its behavior in various chemical or biological systems.

Toxicological Research Perspectives on Dichloromethyl N Butyl Ether

Methodologies for In Vitro Toxicological Assessment

In vitro toxicological assessment involves the use of cultured cells or cellular components to evaluate the potential toxicity of a substance. These methods are crucial for screening compounds and elucidating mechanisms of toxicity at the cellular level. Standard in vitro assays can assess a range of endpoints, including cytotoxicity (cell death), cytostaticity (inhibition of cell growth), and specific cellular processes.

Despite the availability of these established methodologies, a detailed search of scientific databases and literature reveals no specific in vitro toxicological studies conducted on Dichloromethyl n-butyl ether. Research on related dichlorinated ethers has utilized cell transformation assays to assess carcinogenic potential, but data for the n-butyl derivative is absent. researchgate.netcdc.gov

Research Designs for In Vivo Toxicological Studies

In vivo studies, which are conducted in living organisms, are essential for understanding the systemic effects of a chemical, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential to cause toxicity in various organ systems. Standard research designs for in vivo toxicology include acute, sub-chronic, and chronic toxicity studies, which can identify a range of adverse health effects and determine dose-response relationships.

There are no publicly available in vivo toxicological studies specifically for this compound. For context, studies on the related compound bis(chloromethyl) ether (BCME) in animal models have demonstrated severe toxicity, including respiratory distress and increased mortality following inhalation exposure. noaa.gov However, these findings cannot be directly extrapolated to this compound without specific research.

Investigation of Metabolic Pathways and Metabolite Identification

Understanding the metabolic fate of a chemical is fundamental to assessing its toxicological profile. The process of metabolism can either detoxify a compound or, in some cases, bioactivate it into a more toxic metabolite. Research into metabolic pathways typically involves in vitro studies using liver microsomes or hepatocytes, as well as in vivo studies analyzing metabolites in urine, feces, and blood.

Specific data on the metabolic pathways and metabolite identification for this compound are not available in the current scientific literature. For alpha-haloethers in general, hydrolysis is a potential metabolic route, which can lead to the formation of aldehydes and hydrogen halides. nih.gov For instance, the metabolism of esterified α-ketoglutarate analogs involves rapid hydrolysis. govinfo.gov However, the specific enzymatic processes and resulting metabolites for this compound remain uninvestigated.

Genotoxicity and Carcinogenicity Research Frameworks

Genotoxicity assays are designed to detect a compound's ability to damage genetic material (DNA), which can lead to mutations and potentially cancer. A standard battery of genotoxicity tests includes bacterial reverse mutation assays (Ames test), in vitro and in vivo chromosomal aberration tests, and in vitro and in vivo gene mutation assays. Carcinogenicity studies are long-term in vivo studies designed to assess the tumor-forming potential of a chemical.

No specific genotoxicity or carcinogenicity studies for this compound have been published. The broader class of alpha-haloethers is known to contain potent carcinogens. acs.org For example, bis(chloromethyl) ether is a recognized human carcinogen, strongly associated with an increased risk of lung cancer in exposed workers. canada.caresearchgate.netnih.gov Structurally related compounds have also been shown to be genotoxic. cdc.gov Without direct testing, the genotoxic and carcinogenic potential of this compound remains unknown.

Exploration of Specific Organ System Toxicity in Research Models

Toxicological research often focuses on identifying target organs for a chemical's adverse effects. These studies utilize animal models to examine pathological changes in specific organs and systems, such as the liver, kidneys, respiratory tract, and nervous system, following exposure.

There is no information available from research models on the specific organ system toxicity of this compound. For related alpha-haloethers like BCME, the respiratory tract is a primary target organ for toxicity and carcinogenicity following inhalation exposure. noaa.govontosight.ai Studies on other dichlorinated ethers have also pointed to potential adverse environmental and health impacts, including risks of endocrine disruption, neurotoxicity, and carcinogenicity. The specific effects of this compound on organ systems have not been documented.

Environmental Research and Degradation Studies of Dichloromethyl N Butyl Ether

Biodegradation Pathways and Microbial Interactions

No specific studies on the biodegradation of Dichloromethyl n-butyl ether by microbial communities were identified in the reviewed literature. Research on analogous chlorinated ethers, however, suggests potential mechanisms that could be involved if biodegradation were to occur.

For instance, studies on other chlorinated ethers, such as bis(1-chloro-2-propyl) ether and bis(2-chloroethyl) ether (BCEE), have identified bacterial strains capable of degradation. The bacterium Rhodococcus sp. strain DTB can utilize bis(1-chloro-2-propyl) ether as its sole carbon and energy source, initiating degradation through the scission (cleavage) of the ether bond, followed by dehalogenation. nih.gov Similarly, Xanthobacter sp. strain ENV481 has been shown to degrade BCEE through sequential dehalogenation reactions. researchgate.net These studies indicate that microbial ether cleavage and dehalogenation are established pathways for some chlorinated ethers.

Abiotic Degradation Mechanisms in Environmental Matrices (e.g., hydrolysis, photolysis)

The most significant abiotic degradation pathway for this compound is expected to be hydrolysis. As an α-chloroether (a class of compounds with a chlorine atom on the carbon adjacent to the ether oxygen), it is predicted to be highly reactive with water.

Studies on analogous α-chloroethers like bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME) show they hydrolyze rapidly in water and humid air. inchem.orgca.govcanada.ca The hydrolysis of BCME yields formaldehyde (B43269) and hydrogen chloride. canada.ca this compound is expected to follow a similar reaction pathway, as shown in the table below. This high reactivity means the compound is not expected to persist in aqueous environments. inchem.org

Table 1: Predicted Abiotic Degradation of this compound

| Degradation Mechanism | Reactivity and Predicted Products | Supporting Evidence for Analogous Compounds |

|---|---|---|

| Hydrolysis | Expected to be rapid in water and humid air. The dichloromethoxy group is unstable and will likely hydrolyze to produce n-butanol, formaldehyde, and hydrochloric acid. | BCME and CMME are known to hydrolyze rapidly. inchem.orgcanada.ca The hydrolysis half-life of CMME in humid air can be as short as minutes. ca.gov |

| Photolysis | No specific data is available. Photolysis of other chlorinated compounds can occur through the cleavage of carbon-chlorine bonds by ultraviolet light. A study on the n-butyl ester of 2,4-dichlorophenoxyacetic acid showed that UV irradiation led to dechlorination and ether bond cleavage. nih.gov | The atmospheric half-life of CMME is estimated to be around 2.4 days based on reactions with hydroxyl radicals. ca.gov |

Environmental Fate Modeling and Persistence Assessment

No specific environmental fate modeling or persistence assessments for this compound have been published. Persistence is determined by the rates of degradation through biological and chemical processes. researchgate.net

Given its expected rapid hydrolysis, this compound would likely be classified as non-persistent in water and soil. Its fate in the atmosphere would depend on the rate of photolysis and reaction with hydroxyl radicals. ca.gov Multimedia fate models, which predict the partitioning of a chemical between air, water, soil, and sediment, have been used for other solvent classes like alcohols, esters, and other ethers. rsc.org Such models show that ethers tend to partition mainly to the atmospheric air. rsc.org However, without key physical-chemical data and degradation rates for this compound, its environmental distribution cannot be accurately modeled.

Ecotoxicological Research Methodologies and Environmental Impact Assessment

There is a lack of ecotoxicological research on this compound. Ecotoxicity studies typically assess the adverse effects of a substance on various organisms at different trophic levels, such as bacteria, algae, invertebrates (e.g., Daphnia), and fish. researchgate.net

For related compounds like ethylene (B1197577) glycol monobutyl ether (EGBE), research has established concentrations at which survival, growth, and reproduction of aquatic organisms are affected. researchgate.net An environmental impact assessment for this compound would require generating such data. Methodologies would include standardized acute and chronic toxicity tests to determine endpoints like the LC50 (lethal concentration for 50% of a population) and EC50 (effective concentration for 50% of a population). Given its high reactivity and rapid hydrolysis, the toxicity of its degradation products (n-butanol, formaldehyde, and HCl) would also be a critical component of any comprehensive environmental impact assessment.

常见问题

Q. What analytical methods are recommended for identifying and quantifying Dichloromethyl n-Butyl Ether in complex mixtures?

Methodological Answer: Gas chromatography with flame ionization detection (GC-FID) is widely used for analyzing chlorinated ethers. For example, OSHA PV2095 outlines a validated protocol for similar compounds, involving adsorption on solid sorbent tubes followed by thermal desorption and GC-FID analysis . Researchers should optimize column selection (e.g., polar capillary columns) and validate methods using spiked matrices to account for interference.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Due to structural similarities to dichlorodimethyl ether (a known carcinogen), strict precautions are advised. Use fume hoods, impermeable gloves, and sealed storage containers. Reference safety data for dichlorodimethyl ether (UN 2249), which highlights flammability and toxicity risks, necessitating emergency eyewash stations and spill containment protocols . Regularly monitor airborne concentrations using OSHA-compliant sampling methods .

Q. How can researchers synthesize this compound with high purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution between n-butyl alcohol and dichloromethyl halides. Purification via fractional distillation under inert atmospheres (e.g., nitrogen) is critical to avoid decomposition. Purity assessment should combine GC-FID and nuclear magnetic resonance (NMR) spectroscopy, referencing NIST-standardized spectral libraries .

Advanced Research Questions

Q. How can inconsistencies in reaction yields involving this compound be systematically addressed?

Methodological Answer: Contradictions often arise from variable reagent purity or side reactions (e.g., hydrolysis). Implement controls such as:

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction mechanisms, such as SN2 pathways or radical intermediates. Solvent effects can be simulated using polarizable continuum models (PCM). Validate predictions with experimental kinetic data, referencing quantum chemistry benchmarks from NIST .

Q. How do environmental factors influence the stability of this compound in long-term storage?

Methodological Answer: Stability studies should assess:

- Photodegradation under UV/visible light using controlled irradiation chambers.

- Hydrolytic degradation at varying pH levels, analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Storage stability in amber glass vs. polymer containers, referencing ASTM guidelines for chlorinated compounds .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal decomposition products of this compound?

Methodological Answer: Discrepancies may arise from differing experimental setups (e.g., pyrolysis vs. slow heating). Standardize conditions using thermogravimetric analysis (TGA) coupled with GC-MS. Compare results to analogous compounds like dichloromethyl methyl ether, which decomposes into formaldehyde and chlorinated fragments under heat .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。